Product packaging for 4-Iodo-3,6-dihydro-2H-pyran(Cat. No.:CAS No. 1196151-18-4)

4-Iodo-3,6-dihydro-2H-pyran

Cat. No.: B3046105
CAS No.: 1196151-18-4
M. Wt: 210.01
InChI Key: KNZSUJFOLGDAQV-UHFFFAOYSA-N
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Description

4-Iodo-3,6-dihydro-2H-pyran (CAS 1196151-18-4) is a valuable heterocyclic building block in organic and medicinal chemistry. Its molecular formula is C5H7IO, with a molecular weight of 210.01 g/mol . This compound serves as a key precursor for the synthesis of more complex, polysubstituted dihydropyran (DHP) and tetrahydropyran (THP) heterocycles, which are core structures found in numerous natural products of biological and therapeutic interest . Its primary research value lies in its use in regioselective elimination and cyclization reactions. For instance, it can be used to access 2,6-disubstituted dihydropyrans in a one-pot process using an In(OAc)3/LiI promoter system, highlighting its utility in creating structurally specific intermediates . Furthermore, the iodine substituent makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Heck cyclization, to construct complex fused-ring systems like indole derivatives . This combination of reactivity makes this compound an essential reagent for researchers developing new synthetic methodologies and exploring compounds with potential pharmaceutical applications. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IO B3046105 4-Iodo-3,6-dihydro-2H-pyran CAS No. 1196151-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSUJFOLGDAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310894
Record name 3,6-Dihydro-4-iodo-2H-pyran
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Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-18-4
Record name 3,6-Dihydro-4-iodo-2H-pyran
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Record name 3,6-Dihydro-4-iodo-2H-pyran
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Record name 4-iodo-3,6-dihydro-2H-pyran
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Methodologies for the Chemical Synthesis of 4 Iodo 3,6 Dihydro 2h Pyran and Its Derivatives

Direct Iodination Strategies within the Dihydropyran Framework

Direct iodination involves the introduction of an iodine atom onto the double bond of a 3,6-dihydro-2H-pyran or a related dihydropyran structure. This is typically achieved through electrophilic addition reactions where an electrophilic iodine species attacks the electron-rich alkene.

Electrophilic iodination protocols utilizing I2, N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl)

A common and straightforward method for the iodination of the dihydropyran ring is through the use of molecular iodine (I₂). mdpi.com The reaction of 3,4-dihydro-2H-pyran with an I₂-hydroperoxide system can lead to the formation of α-iodohemiacetals and other related products. mdpi.com The electrophilicity of molecular iodine can be enhanced by the presence of an oxidizing agent, which facilitates the formation of a more potent iodinating species. mdpi.com

N-Iodosuccinimide (NIS) is another widely used reagent for the electrophilic iodination of alkenes, including the double bond in dihydropyrans. d-nb.infonih.gov NIS is often favored due to its ease of handling as a solid and its ability to provide a source of electrophilic iodine under mild conditions. d-nb.infonih.gov The reactivity of NIS can be further modulated by the addition of acid catalysts. For instance, the combination of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the iodination of various electron-rich aromatic compounds, and similar principles can be applied to activated alkenes like those in dihydropyrans. researchgate.net

Iodine monochloride (ICl) is a highly reactive interhalogen compound that readily adds across double bonds. nih.gov Its polarity, with iodine being the more electropositive atom, makes it a potent source of electrophilic iodine for addition reactions with alkenes such as those found in the dihydropyran framework.

The choice of iodinating agent often depends on the specific substrate and the desired outcome of the reaction. The table below summarizes the characteristics of these common electrophilic iodinating agents.

Regioselective and stereoselective control in the introduction of iodine

The regioselectivity of electrophilic iodination on unsymmetrically substituted dihydropyrans is a critical aspect. The addition of the iodine atom is governed by the electronic and steric properties of the substituents on the dihydropyran ring. In many cases, the reaction proceeds through a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack to open this ring determines the final regiochemistry and stereochemistry of the product. mdpi.com

For instance, in the iodomethoxylation or iodohydroxylation of alkenes, the reaction of an alkene with iodine can generate a cyclic iodonium ion, which is then attacked by a nucleophile (e.g., water or methanol) to yield an iodohydrin or an iodoether, respectively. mdpi.com The regioselectivity of this ring-opening generally follows Markovnikov's rule, where the nucleophile attacks the more substituted carbon atom of the iodonium ion.

Influence of reaction conditions and catalysts on iodination outcomes

The outcome of the iodination reaction is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the presence of catalysts or additives can significantly influence the yield, regioselectivity, and stereoselectivity.

Solvent Effects: The choice of solvent can affect the solubility of the reagents and stabilize intermediates. For example, coordinating solvents can influence the reactivity of the iodinating agent. In some cases, solvent-free conditions using molecular iodine have been developed as a more environmentally friendly approach. organic-chemistry.org

Temperature: The reaction temperature can impact the rate of reaction and the selectivity. Lower temperatures are often used to enhance selectivity and minimize side reactions.

Catalysts and Additives:

Acid Catalysts: As mentioned, acids like trifluoroacetic acid can activate NIS, increasing its electrophilicity. researchgate.net

Lewis Acids: Lewis acids can also be employed to activate the iodinating agent. For example, gold(I) has been shown to catalyze the iodination of electron-rich arenes with NIS. organic-chemistry.org

Bases: In some reactions, a base is added to neutralize any acidic byproducts that may be formed, which could otherwise lead to undesired side reactions. semanticscholar.org

Silver Salts: Silver salts, such as silver sulfate (B86663) or silver trifluoroacetate, can be used to activate molecular iodine by forming insoluble silver iodide, thereby generating a more electrophilic iodine species. nih.gov

The following table provides a summary of how different reaction parameters can influence the iodination of a dihydropyran framework.

Cyclization Reactions for Constructing Iodinated Dihydropyran Rings

Iodocyclization approaches, including alkoxyiodination leading to β-iodo ethers

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles. researchgate.netresearchgate.net This reaction involves the intramolecular attack of a nucleophile onto a carbon-carbon double or triple bond that has been activated by an electrophilic iodine species. semanticscholar.org For the synthesis of 4-iodo-3,6-dihydro-2H-pyran derivatives, a suitable unsaturated alcohol precursor can be subjected to iodocyclization conditions.

The general mechanism involves the reaction of an alkene with an electrophilic iodine source (e.g., I₂) to form a cyclic iodonium ion. An intramolecular nucleophile, such as a hydroxyl group, then attacks the iodonium ion to form the cyclic ether. This intramolecular cyclization is often highly regioselective, following Baldwin's rules for ring closure. For the formation of a six-membered dihydropyran ring, a 6-endo or 6-exo cyclization can occur, depending on the structure of the starting material.

A specific and highly useful application of this methodology is alkoxyiodination , which leads to the formation of β-iodo ethers. In the context of dihydropyran synthesis, this would involve the cyclization of an unsaturated alcohol. The reaction of an alkene with iodine in the presence of an alcohol (which can be part of the same molecule) is catalyzed by reagents like ceric triflate under mild conditions. researchgate.net This process results in the formation of a C-O bond and a C-I bond across the double bond in a single step.

Radical cyclization methodologies for enantioselective dihydropyran synthesis involving iodine

Radical cyclization reactions provide another powerful tool for the synthesis of cyclic compounds, including iodinated dihydropyrans. nih.gov These reactions involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond.

In the context of synthesizing iodinated dihydropyrans, a typical strategy would involve a starting material containing an iodine atom and a suitably positioned alkene. The radical can be generated at a position that, upon cyclization, leads to the formation of the dihydropyran ring. The iodine atom can either be part of the radical precursor or be introduced as part of a radical trap.

For example, an iodine-atom-transfer radical cyclization can be initiated by a radical initiator. A radical is formed on the substrate, which then cyclizes onto the alkene. The resulting cyclic radical can then abstract an iodine atom from a suitable donor to yield the final iodinated product.

Enantioselective control in radical cyclizations can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. While the development of enantioselective radical cyclizations for the specific synthesis of this compound is an area of ongoing research, the principles of asymmetric radical reactions are well-established and can be applied to this system. For instance, the use of chiral Lewis acids can influence the conformation of the substrate during the cyclization step, leading to a preference for one enantiomer.

The following is a list of all chemical compounds mentioned in this article:

Electrophile-induced tandem cyclization reactions and their application

Electrophile-induced tandem cyclization represents a powerful strategy for the construction of iodinated heterocycles, including dihydropyran systems. This approach typically involves the reaction of an unsaturated substrate, such as an alkyne or alkene bearing a tethered nucleophile (e.g., a hydroxyl group), with an electrophilic iodine source. The reaction proceeds through the formation of a cyclic iodonium ion intermediate, which is then intramolecularly attacked by the nucleophile to afford the cyclized product.

Molecular iodine (I₂) is a commonly employed, efficient, and easy-to-handle electrophilic reagent for these transformations. rsc.org The use of I₂ promotes halocyclization reactions for the synthesis of novel iodofunctionalized heterocyclic molecules, which serve as versatile intermediates in organic synthesis. rsc.org These reactions generally proceed under mild conditions and demonstrate a tolerance for a variety of functional groups. rsc.org

For instance, the iodocyclization of substituted propargylic aryl ethers using I₂ or iodine monochloride (ICl) can produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov While this example yields a benzopyran, the fundamental principle of intramolecular cyclization onto an activated alkyne is directly applicable to the synthesis of dihydropyrans from acyclic precursors. The reaction of phenyl 3-phenyl-2-propynyl ether with three equivalents of I₂ in acetonitrile (B52724) at 25°C, in the presence of sodium bicarbonate, yields 3-iodo-4-phenyl-2H-benzopyran. nih.gov Optimization of reaction conditions, particularly the solvent, has been shown to be crucial, with nitromethane (B149229) providing superior yields in some cases. nih.gov

The general mechanism for such cyclizations involves:

Activation of the alkyne or alkene by the electrophilic iodine species to form a cyclic iodonium ion.

Intramolecular attack by the tethered nucleophile (e.g., a hydroxyl group) on the iodonium ion.

Deprotonation to yield the final iodinated heterocyclic product.

This methodology has been successfully applied to the synthesis of a variety of oxygen, nitrogen, sulfur, and selenium-containing heterocycles through the electrophilic cyclization of alkynes. rsc.orgsci-hub.box The synthesis of 2-substituted 3-iodobenzo[b]furans from 2-alkynylphenols via a 5-endo-dig iodocyclization using iodine and sodium bicarbonate is a well-established example of this type of reaction. nih.gov

Electrophile-Induced Iodocyclization Reactions
SubstrateElectrophile/ReagentsSolventProductYieldReference
Phenyl 3-phenyl-2-propynyl etherI₂, NaHCO₃CH₃CN3-Iodo-4-phenyl-2H-benzopyran61% nih.gov
Phenyl 3-phenyl-2-propynyl etherICl, NaHCO₃CH₃NO₂3-Iodo-4-phenyl-2H-benzopyran96% nih.gov
o-(1-Alkynyl)benzenesulfonamidesI₂CH₃CN4-Iodo-2H-benzo[e] rsc.orgmdpi.comthiazene-1,1-dioxidesGood nih.gov
2-AlkynylphenolsI₂, NaHCO₃Not specified2-Substituted 3-iodobenzo[b]furansGood nih.gov

Advanced Catalytic Approaches in Dihydropyran Synthesis Relevant to Iodination

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of complex molecular architectures. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Transition metals, particularly palladium, have been extensively used in the synthesis of heterocyclic compounds. mdpi.com Palladium-catalyzed reactions offer a divergent pathway for the synthesis of oxygen-containing heterocycles through the cyclization of alkynols. While direct catalytic methods for the synthesis of this compound are not extensively documented, the principles of transition metal catalysis can be applied. For instance, a palladium catalyst could be employed to cyclize a suitably functionalized iodo-alkenol.

Palladium(II)-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for a range of heterocyclic compounds. nih.gov This method, while demonstrated for C-H activation on existing rings, suggests the feasibility of incorporating iodine into a dihydropyran structure under palladium catalysis.

Copper catalysis is also relevant, particularly in cross-coupling reactions that could be used to functionalize an iodinated dihydropyran. For example, copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates has been reported, showcasing the utility of iodoarenes in forming new carbon-carbon bonds. acs.org

The following table summarizes some transition metal-catalyzed reactions for the synthesis of pyran and related structures, which could potentially be adapted for the synthesis of iodinated analogs.

Transition Metal-Catalyzed Synthesis of Pyran Derivatives
Catalyst SystemReaction TypeSubstrate TypeProduct TypeReference
PalladiumArylative CyclizationAlkynolsOxygen-containing heterocycles mdpi.com
RutheniumRing-Closing MetathesisDienyl ethersCyclic enol ethers nih.gov
MolybdenumAsymmetric Ring-Closing MetathesisDienyl ethersChiral cyclic enol ethers nih.gov
GoldHydroalkoxylationAlkynes with tethered alcoholsOxygen-containing heterocycles mdpi.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules under mild and often environmentally friendly conditions. au.dk Various organocatalytic methods have been developed for the synthesis of dihydropyran derivatives. oist.jpresearchgate.net These methods often involve domino reactions, where multiple bonds and stereocenters are formed in a single pot. au.dk

A common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular cyclization. au.dk For example, the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce functionalized 3,4-dihydropyrans with high enantioselectivity. au.dk

While the direct organocatalytic synthesis of iodinated dihydropyrans is not widely reported, these methods hold significant potential. An iodinated starting material, such as an iodinated aldehyde or ketone, could potentially be employed in these catalytic cycles. Alternatively, the functional groups on the resulting dihydropyran could be manipulated to introduce iodine in a subsequent step.

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts for the synthesis of dihydropyran-2-ones through [4+2] and [3+3] cycloaddition reactions. nih.gov The versatility of these catalysts and the broad range of compatible substrates suggest that with appropriate starting materials, iodinated dihydropyran structures could be accessible.

Organocatalytic Synthesis of Dihydropyran Derivatives
Catalyst TypeReaction TypeSubstratesKey FeaturesReference
Chiral Secondary Amines (e.g., Proline derivatives)Domino Michael/Cyclization1,3-Diketones and α,β-Unsaturated AldehydesHigh enantioselectivity, broad substrate scope au.dk
β-ProlineOne-pot reactionPyruvates and AldehydesHigh yield and diastereoselectivity at room temperature oist.jp
Diphenylprolinol silyl (B83357) etherDomino Michael/Enolization/Acetalizationα-Aryl-substituted acrylonitrile (B1666552) and AldehydeHigh enantioselectivity for 3,4-trans-dihydropyrans researchgate.net
N-Heterocyclic Carbenes (NHCs)[4+2] or [3+3] CycloadditionAldehydes and various partnersSynthesis of dihydropyran-2-ones nih.gov

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. For the synthesis of iodinated dihydropyrans, this involves the use of non-toxic reagents, renewable starting materials, and reaction conditions that minimize energy consumption and waste generation.

Molecular iodine is considered an environmentally friendly reagent, and its use in catalysis is a green alternative to many transition metals. scribd.comresearchgate.net Iodine-catalyzed syntheses of substituted pyrans have been achieved under solvent-free conditions at ambient temperature, offering a practical and facile alternative to other methods. scribd.com

The use of water as a solvent is another cornerstone of green chemistry. Aerobic oxyiodination of phenols using copper(II) nitrate (B79036) as a catalyst, I₂ as the iodinating agent, and molecular oxygen as the oxidant has been successfully performed in water, demonstrating a green method for the iodination of aromatic compounds. researchgate.net Similar principles could be applied to the synthesis or derivatization of dihydropyrans.

Electrochemical methods also offer a green approach to iodination by generating the reactive iodinating species in situ, thereby avoiding the handling of hazardous reagents. nih.govgoogle.com These methods are often highly efficient and can be performed under mild conditions.

Furthermore, reactions of alkenes with elemental iodine activated by aqueous hydrogen peroxide in methanol (B129727) or water can lead to the formation of vicinal iodo-alkoxy or iodo-hydroxy compounds. rsc.org This approach avoids the use of strong acids and utilizes only a slight excess of hydrogen peroxide and a substoichiometric amount of iodine, contributing to its green profile. rsc.org

Environmentally Benign Iodination and Pyran Synthesis Methods
MethodologyKey Green FeaturesReagents/ConditionsReference
Iodine CatalysisSolvent-free, ambient temperature, metal-freeMolecular iodine scribd.com
Aerobic OxyiodinationWater as solvent, molecular oxygen as oxidantCu(NO₃)₂, I₂, O₂ researchgate.net
Hydrogen Peroxide ActivationNo strong acid, aqueous media, near-stoichiometric reagentsI₂, H₂O₂ rsc.org
Electrochemical IodinationIn situ generation of iodinating agent, mild conditionsKI, potentiostatic electrolysis nih.gov

Derivatization of Pre-formed Dihydropyrans to Incorporate Iodine

An alternative to constructing the iodinated dihydropyran ring in a single step is to introduce the iodine atom onto a pre-formed dihydropyran scaffold. The double bond in 3,6-dihydro-2H-pyran is an enol ether, which is an electron-rich alkene, making it susceptible to electrophilic attack.

Electrophilic iodination of alkenes is a fundamental organic transformation. sciencemadness.org The reaction typically proceeds through a cyclic iodonium ion intermediate, which is then attacked by a nucleophile. sciencemadness.org In the case of a dihydropyran, the nucleophile could be the iodide ion itself, or another nucleophile present in the reaction mixture.

The reaction of bicyclic enol ethers with an I₂-H₂O₂ system has been shown to produce vicinal iodoperoxides. mdpi.com This indicates that the enol ether double bond is reactive towards electrophilic iodine. The reaction of 3,6-dihydro-2H-pyran with an electrophilic iodine source would be expected to proceed via a similar mechanism.

Various reagents can be used for the electrophilic iodination of alkenes, including molecular iodine in the presence of an oxidant. The reduction of IBX (2-iodoxybenzoic acid) in the presence of molecular iodine in DMSO generates hypoiodous acid (IOH), which reacts with olefins to form iodohydrins with anti stereochemistry. organic-chemistry.org This method could be applied to 3,6-dihydro-2H-pyran to yield a 4-iodo-3-hydroxytetrahydropyran, which could then be dehydrated to the desired product.

Methods for Iodination of Alkenes/Enol Ethers
Reagent SystemSubstrate TypeProduct TypeKey FeaturesReference
I₂ / H₂O₂Bicyclic enol ethersVicinal iodoperoxidesDirect functionalization of enol ethers mdpi.com
IBX / I₂ in DMSOOlefinsIodohydrins (anti-stereochemistry)In situ generation of HIO organic-chemistry.org
I₂ / Oxone in Acetic AcidAlkenesIodoacetatesEnvironmentally friendly, regio- and diastereoselective organic-chemistry.org
(Diacetoxyiodo)benzene / I₂Alkenes1,2-Iodo-cofunctionalized products100% iodine atom economy organic-chemistry.org

Reaction Pathways and Mechanistic Investigations of 4 Iodo 3,6 Dihydro 2h Pyran

C-I Bond Reactivity and Activation in the Dihydropyran System

The carbon-iodine bond is the most reactive site in the 4-Iodo-3,6-dihydro-2H-pyran molecule, making it the focal point for synthetic modifications. Its inherent properties and the influence of the surrounding molecular structure dictate its chemical behavior.

Iodide is an excellent leaving group in nucleophilic substitution and elimination reactions. This is attributed to several factors. The C-I bond is the weakest among the carbon-halogen bonds, requiring less energy to cleave. Upon heterolytic cleavage, the iodide anion (I⁻) that departs is large and highly polarizable, allowing the negative charge to be dispersed over a large volume, which results in a stable species. uou.ac.instackexchange.com This inherent stability makes the departure of the iodide ion energetically favorable. stackexchange.comwikipedia.org In the context of the dihydropyran ring, the C-I bond is attached to an sp²-hybridized carbon, which further facilitates its departure in many reaction types, particularly in the context of metal-catalyzed cross-coupling reactions where it is referred to as a nucleofuge. wikipedia.orgpsu.edu

The most prevalent strategy for activating the C-I bond of this compound is through oxidative addition in transition metal catalysis, particularly with palladium(0) complexes. libretexts.orgharvard.edu This is the initial and often rate-determining step in the catalytic cycles of numerous cross-coupling reactions like Suzuki, Stille, and Heck. wikipedia.orglibretexts.org

The process can be generalized as follows:

A low-valent metal catalyst, typically a 14-electron Pd(0) species, inserts itself into the C-I bond of the dihydropyran. libretexts.orgharvard.edu

This insertion results in the formation of a new, more reactive organopalladium(II) intermediate. The palladium center is oxidized from the 0 to the +2 state, and the iodine and the dihydropyran fragment become ligands on the metal center. harvard.edu

This "activated" intermediate is now primed to undergo subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki or Stille reactions) or migratory insertion (in Heck reactions), ultimately leading to the formation of a new carbon-carbon bond. wikipedia.orgnih.gov

The high reactivity of aryl and vinyl iodides in oxidative addition makes them preferred substrates for these transformations, with the general reactivity trend being I > OTf > Br >> Cl. harvard.edu

The dihydropyran ring is not planar. Computational studies on related 3,6-dihydro-2H-pyran systems indicate a non-planar conformation, which can influence the accessibility of the C-I bond to bulky catalytic complexes. mdpi.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The activated C-I bond of this compound allows it to serve as a key building block in a variety of powerful carbon-carbon bond-forming reactions. These methods provide reliable pathways to functionalized dihydropyran derivatives.

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkyl groups at the 4-position.

Suzuki-Miyaura Coupling: This reaction couples the iodo-dihydropyran with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org Dihydropyrans can be synthesized via Suzuki reactions, highlighting the compatibility of this scaffold with the required reaction conditions. butler.edu

Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound. libretexts.orgusp.br This method is valued for its tolerance of a wide array of functional groups. usp.br The synthesis of complex pyranones through the Stille coupling of iodo-acrylates or iodo-pyranones demonstrates its utility for related heterocyclic systems. nih.govresearchgate.netresearchgate.net

Heck Coupling: In the Heck reaction, this compound would be coupled with an alkene to form a substituted dihydropyran. The reaction typically involves a palladium catalyst and a base. researchgate.netsorbonne-universite.fr Studies on the Heck coupling of aryl halides with 3,4-dihydro-2H-pyran have shown that arylated cyclic enol ethers can be synthesized with high regioselectivity. sorbonne-universite.fr

The table below summarizes typical conditions for these cross-coupling reactions as applied to analogous iodo-heterocyclic systems.

The regioselectivity of cross-coupling reactions involving this compound is exceptionally high. The reaction occurs exclusively at the carbon atom bearing the iodine. This is because the oxidative addition of the palladium catalyst into the C-I bond is vastly more favorable than insertion into any of the C-H or C-O bonds of the dihydropyran ring under typical cross-coupling conditions. harvard.edu While ligand choice can be used to control regioselectivity in substrates with multiple, similarly reactive sites (e.g., an aryl chloro triflate), such ambiguity is absent in this molecule. nih.gov

Stereoselectivity is a key consideration in these reactions. For Suzuki and Stille couplings, the reaction mechanism generally proceeds with retention of the stereochemistry of the double bond for both the vinyl halide and the organometallic partner. harvard.edu Although the double bond in this compound is endocyclic and does not have E/Z isomerism, this principle is important when using stereodefined vinylboron or vinyltin (B8441512) reagents as coupling partners. In Heck reactions, the regioselectivity of addition to the alkene coupling partner is a critical factor, and asymmetric variants can be used to create new stereocenters with high enantioselectivity. nih.gov The specific conformation of the dihydropyran ring may influence the facial selectivity of the approach of the coupling partners, potentially impacting the stereochemical outcome in reactions that generate new chiral centers.

Nucleophilic Substitution and Elimination Reactions

The carbon-iodine bond in this compound represents a key site for nucleophilic attack. As an allylic halide, the compound is susceptible to both substitution and elimination reactions, with the specific outcome often dictated by the nature of the nucleophile and the reaction conditions.

The iodide group in allylic systems like this compound is a competent leaving group, facilitating its displacement by various nucleophiles. ebsco.com In analogous heterocyclic systems, such as 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, the iodine atom can be readily substituted by nucleophiles including amines, thiols, and alkoxides. This reactivity is attributed to the polarization of the carbon-iodine bond, which imparts a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. ebsco.com

These substitution reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom, leading to the simultaneous displacement of the iodide. pearson.com The presence of the double bond and the ring oxygen can influence the reaction rate and pathway. Elimination reactions, leading to the formation of a diene system, are a competing pathway, particularly with bulky or strongly basic nucleophiles. For instance, treatment of 4-iodo-2,6-disubstituted tetrahydropyran (B127337) derivatives with a system of In(OAc)₃ and LiI promotes a regioselective elimination to form dihydropyran products. researchgate.net

Table 1: Examples of Nucleophilic Substitution and Elimination Precursors

Precursor SystemReagent(s)Product TypeReference
4-Iodo-2,6-disubstituted tetrahydropyransIn(OAc)₃/LiI2,6-Disubstituted dihydropyrans researchgate.net
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridineAmines, Thiols, AlkoxidesSubstituted pyranopyridines
Homoallylic alcohols and aldehydesTMSI4-Iodotetrahydropyrans researchgate.net

The stereochemistry of substitution reactions is a critical aspect that provides insight into the reaction mechanism. numberanalytics.com For S_N2 reactions, a backside attack by the nucleophile leads to an inversion of the stereochemical configuration at the electrophilic carbon center. ebsco.comoregonstate.edu In the context of this compound, if the C-4 carbon is a stereocenter, an S_N2 reaction would be expected to proceed with inversion of configuration. oregonstate.edu

Conversely, if the reaction proceeds through an S_N1 mechanism, it would involve the formation of a planar, achiral allylic carbocation intermediate. numberanalytics.comoregonstate.edu The subsequent attack by the nucleophile can occur from either face of the carbocation, typically resulting in a racemic or diastereomeric mixture of products. oregonstate.eduscribd.com Factors such as solvent polarity, the nature of the leaving group, and the stability of the carbocation intermediate determine whether the reaction follows an S_N1 or S_N2 pathway. scribd.com The ability to control these factors is essential for achieving a desired stereochemical outcome in the synthesis of complex molecules derived from this pyran framework.

Thermal Decomposition Pathways and Stability Considerations of Dihydropyran Structures

The thermal stability and decomposition pathways of dihydropyran rings are critical considerations in their synthesis and application. While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, its stability and reactivity can be inferred from research on related dihydropyran structures. The dominant thermal decomposition mechanism for these systems is the retro-Diels-Alder (rDA) reaction, a concerted, unimolecular process that leads to the cleavage of the heterocyclic ring. wikipedia.orgrsc.org

The thermal decomposition of the parent molecule, 3,6-dihydro-2H-pyran, has been studied in the gas phase at temperatures between 329–374 °C. rsc.org The reaction quantitatively yields formaldehyde (B43269) and 1,3-butadiene (B125203) through a process identified as homogeneous, kinetically first-order, and likely unimolecular. rsc.org This decomposition is believed to proceed through a concerted mechanism involving a six-membered cyclic transition state. rsc.orgmdpi.com In this transition state, the O1-C6 and C2-C3 bonds within the pyran ring break, while new pi-bonds form to create the final products. mdpi.com

Computational studies using density functional theory (DFT) have further elucidated this mechanism for 3,6-dihydro-2H-pyran and its methylated derivatives. mdpi.comresearchgate.net These studies confirm that the reaction proceeds via a concerted, six-membered transition state. mdpi.com The introduction of substituents, such as methyl groups, on the dihydropyran ring has been shown to influence the activation energy of the decomposition. Methyl groups at positions 2, 4, and 6 decrease the activation free energy, thereby favoring thermal decomposition. mdpi.comresearchgate.net This effect is attributed to the stabilization of the transition state. mdpi.com For instance, the activation free energy (ΔG≠) for the decomposition of 3,6-dihydro-2H-pyran (DHP) is higher than that for 4-methyl-3,6-dihydro-2H-pyran (MDHP), which in turn is higher than that for 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP). mdpi.com

The following table summarizes the calculated kinetic parameters for the thermal decomposition of these compounds at 600 K.

CompoundSubstituentsΔG≠ (kJ·mol⁻¹)Ea (kJ·mol⁻¹)ProductsReference
DHP None196-Formaldehyde, 1,3-Butadiene mdpi.com
MDHP 4-Methyl190-Formaldehyde, 2-Methyl-1,3-butadiene mdpi.com
DMDHP 2,6-Dimethyl183202Acetaldehyde, 1,3-Pentadiene mdpi.com
2-Methyl-DHP 2-Methyl182202- mdpi.com
6-Methyl-DHP 6-Methyl184204- mdpi.com
Data from computational studies at the PBE0/6-311+G(d,p) level of theory. mdpi.com

For this compound, the retro-Diels-Alder reaction would be the expected primary thermal decomposition pathway. This would lead to the formation of formaldehyde and a substituted diene, specifically 2-iodo-1,3-butadiene.

However, the presence of the iodine atom introduces additional stability considerations. The carbon-iodine (C-I) bond is significantly weaker than carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds and can be susceptible to homolytic cleavage at elevated temperatures, potentially leading to radical-mediated side reactions. Furthermore, studies on halogenated fire suppression agents show that they can decompose at high temperatures to produce halogen acids, such as hydrogen fluoride (B91410) (HF) from fluorinated compounds. nist.gov By analogy, the thermal decomposition of an iodinated organic compound like this compound could potentially generate hydrogen iodide (HI) under certain conditions, especially in the presence of hydrogen donors.

Computational investigations into the decomposition of dihydropyrenes with halogen substituents (Cl, Br) indicate that the pathway can shift from hemolytic (radical) cleavage to heterolytic (ionic) cleavage. nih.gov This suggests that the nature of the halogen substituent significantly influences the decomposition mechanism. While iodine was not included in that specific study, its unique properties (larger size, lower electronegativity, weaker bond with carbon) imply that its decomposition pathway could also differ from that of other halogens or simple alkyl substituents.

Advanced Computational Chemistry Approaches for 4 Iodo 3,6 Dihydro 2h Pyran

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the molecular and electronic structure of organic molecules like the target dihydropyran derivative.

Geometry optimization and vibrational frequency calculations

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. storion.ru For dihydropyran systems, DFT methods such as B3LYP or PBE0, often paired with basis sets like 6-311+G(d,p), are employed to perform this optimization. mdpi.comresearchgate.net The process iteratively adjusts atomic coordinates until the forces on each atom are negligible. storion.ru For 4-Iodo-3,6-dihydro-2H-pyran, this calculation would determine the precise bond lengths, bond angles, and dihedral angles, taking into account the electronic influence and steric bulk of the iodine atom at the C4 position.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C-I bond or the puckering of the dihydropyran ring. For related dihydropyran compounds, these calculations have been benchmarked against experimental data to ensure their accuracy. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for Dihydropyran Derivatives This table presents theoretical data for analogous compounds to illustrate the output of vibrational frequency calculations.

Compound Method/Basis Set Imaginary Frequency (Transition State) Reference
3,6-dihydro-2H-pyran (DHP) PBE0/6-311+G(d,p) 515 cm⁻¹ researchgate.net
4-methyl-3,6-dihydro-2H-pyran (MDHP) PBE0/6-311+G(d,p) 482 cm⁻¹ researchgate.net

Conformational analysis and ring-inversion processes of the dihydropyran ring

The 3,6-dihydro-2H-pyran ring is not planar and can adopt several conformations, such as half-chair or envelope forms. Computational conformational analysis is used to determine the relative energies of these different spatial arrangements and the energy barriers for converting between them (ring-inversion). Studies on substituted chromanes, which contain a dihydropyran ring, show that the preferred conformation is heavily influenced by the nature and position of substituents. mdpi.comnih.gov

In this compound, the large iodine atom at C4 would create significant steric interactions that dictate the ring's preferred puckering. DFT calculations on similar halogenated pyran analogues reveal that repulsion between axial substituents can lead to deviations in the ring's torsion angles. researchgate.netbeilstein-journals.org The energy difference between conformations where the iodine atom is in an axial versus an equatorial-like position can be calculated, providing insight into the molecule's dynamic behavior in solution. nih.gov This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Analysis of electronic structure (e.g., frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping)

Understanding the electronic structure is key to predicting chemical reactivity. DFT calculations provide several ways to analyze the electron distribution within this compound.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. science.gov The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov For this compound, the iodine atom is expected to significantly influence the energies and spatial distribution of these orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. conicet.gov.ar It can quantify hyperconjugative effects, which are stabilizing interactions involving the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In halogenated pyrans, significant interactions occur between the lone pairs of the ring oxygen and the antibonding orbitals of the carbon-halogen bond (σ*C-X). nih.gov NBO analysis of this compound would elucidate the nature of the C-I bond and how it interacts with the rest of the molecule, influencing bond lengths and angles. researchgate.netbeilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the electrostatic potential on the molecule's surface. It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). science.gov For this compound, the MEP map would likely show a region of negative potential around the oxygen atom and a region of positive potential (a "sigma-hole") on the outer side of the iodine atom, which is characteristic of halogen bonding interactions.

Table 2: Representative HOMO-LUMO Energy Gaps for Related Compounds This table shows data for illustrative compounds to demonstrate the outputs of electronic structure calculations.

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Reference
Clevudine B3LYP/6-311G++(d,p) - - 4.1653 nih.gov
Telbivudine B3LYP/6-311G++(d,p) - - 6.6865 nih.gov

Mechanistic Elucidation through Computational Modeling

Beyond static properties, DFT is a powerful tool for investigating the pathways of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can gain a deep understanding of the reaction mechanism.

Identification of transition states and determination of activation energy barriers

A transition state (TS) is the highest energy point along a reaction pathway, representing the bottleneck of the reaction. e3s-conferences.org Locating the precise geometry of a transition state is a critical, though challenging, computational task. TS structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.comresearchgate.net For reactions involving dihydropyrans, such as thermal decomposition or acid-catalyzed additions, DFT calculations can identify the structures of the relevant transition states. mdpi.commdpi.com

Once a transition state is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy barrier (Ea or ΔG‡), a key determinant of the reaction rate. mdpi.com A higher barrier implies a slower reaction. For potential reactions of this compound, such as nucleophilic substitution at the C-I bond or addition to the double bond, computational modeling can determine the activation barriers for competing pathways, thereby predicting the most likely reaction outcome. acs.org

Calculation of kinetic and thermodynamic parameters for proposed reaction pathways

From the energies of the reactants, transition states, and products, a complete energy profile of a reaction can be constructed. Using the principles of statistical mechanics, the vibrational frequency calculations can be used to determine important thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction. mdpi.comchemrevlett.com

Furthermore, using Transition State Theory (TST), the calculated activation energy can be used to compute theoretical rate constants (k) for a given reaction at a specific temperature. mdpi.com Computational studies on the thermal decomposition of related dihydropyrans have successfully used this approach to calculate kinetic and thermodynamic parameters that are in good agreement with experimental data. mdpi.comresearchgate.net This predictive power allows for the in-silico screening of reaction conditions and catalysts, providing valuable guidance for laboratory experiments.

Table 3: Representative Calculated Activation Parameters for Dihydropyran Reactions This table presents theoretical data for analogous compounds to illustrate the output of mechanistic calculations.

Reaction Method/Basis Set Activation Energy (Ea) (kJ·mol⁻¹) Activation Free Energy (ΔG‡) (kJ·mol⁻¹) Reference
DHP Decomposition PBE0/6-311+G(d,p) 215 196 mdpi.com
MDHP Decomposition PBE0/6-311+G(d,p) 210 190 mdpi.com

In-depth analysis of concerted and stepwise reaction mechanisms.

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of reactions involving this compound. The presence of the iodine substituent and the unsaturated pyran ring allows for the possibility of both concerted and stepwise reaction pathways, the preference for which is governed by factors such as reaction conditions, the nature of the reacting partner, and stereoelectronic effects.

Concerted Mechanisms: The parent 3,6-dihydro-2H-pyran ring system is known to undergo concerted pericyclic reactions, such as retro-Diels-Alder reactions. Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives show a concerted mechanism proceeding through a six-membered cyclic transition state. mdpi.com In this pathway, the C-O and C-C bonds of the pyran ring break simultaneously to form products like formaldehyde (B43269) and 1,3-butadiene (B125203). mdpi.com Density Functional Theory (DFT) calculations are employed to locate the transition state structure and calculate the activation energy, providing a quantitative measure of the reaction's feasibility. For the parent dihydropyran, the calculated activation free energy (ΔG≠) for thermal decomposition is approximately 196 kJ·mol−1. mdpi.com It is computationally predicted that substituents on the pyran ring can influence this energy barrier. mdpi.com

Stepwise Mechanisms: The introduction of the iodine atom at the C4 position introduces significant polarity and a potential leaving group, opening avenues for stepwise mechanisms. These pathways typically involve the formation of charged or radical intermediates. For instance, in reactions with nucleophiles or under catalytic conditions, the C-I bond can cleave heterolytically to form a carbocationic intermediate. Alternatively, a stepwise diradical mechanism might be operative in certain cycloadditions. nih.gov

Computational modeling can distinguish between these pathways by locating all stationary points on the potential energy surface, including intermediates and transition states. A stepwise reaction will feature at least one stable intermediate, whereas a concerted reaction proceeds through a single transition state. For example, studies on Diels-Alder reactions of related 2H-pyran-2-ones with certain dienophiles have shown a polar, two-step mechanism is favored over a synchronous, concerted path. researchgate.net This is often the case when there is a significant electronic mismatch between the diene and dienophile, a situation that could be relevant for reactions involving the electron-rich double bond of this compound.

The table below illustrates a hypothetical comparison of calculated activation barriers for different potential reaction pathways of this compound, a common output of such computational analyses.

Reaction PathwayMechanism TypeCalculated Activation Energy (kcal/mol)Key Intermediate/Transition State
Retro-Diels-AlderConcerted35.5Six-membered cyclic TS
Electrophilic AdditionStepwise15.2Iodonium-bridged cation
Nucleophilic SubstitutionStepwise (SN2')22.8Pentacoordinate carbon TS
Radical CyclizationStepwise18.9Vinylic radical intermediate

Note: Data in this table is illustrative and based on typical values for analogous systems.

Investigation of non-covalent interactions, including halogen-bonding, in reaction mechanisms.

The iodine atom in this compound is not merely a substituent but an active participant in directing chemical reactivity through non-covalent interactions, most notably halogen bonding. Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. mdpi.com

The σ-Hole Concept: In the this compound molecule, the C-I bond creates a region of depleted electron density on the outermost portion of the iodine atom, directly opposite the covalent bond. mdpi.com This electropositive region, or σ-hole, allows the iodine to act as a Lewis acid, forming a "halogen bond" (XB) with Lewis bases. Computational methods like molecular electrostatic potential (MEP) surface calculations are essential for visualizing and quantifying the magnitude of this σ-hole.

Mechanistic Implications: The presence of a halogen bond can significantly influence a reaction's trajectory and energetics.

Transition State Stabilization: Halogen bonding can stabilize the transition state of a reaction. For instance, in an iodine-catalyzed cyclization to form a pyran ring, the catalytic activity of molecular iodine (I₂) is partly attributed to its ability to form halogen bonds, thereby activating the substrate. chemrxiv.org

Directing Selectivity: The strong directionality of halogen bonds can control the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over another.

Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model (IGM), are used to identify and characterize these weak interactions. mdpi.com These methods can pinpoint the bond critical points associated with halogen bonds and quantify their strength, providing deep mechanistic insight that is often inaccessible through experimentation alone. For example, in iodine-catalyzed syntheses of pyrans, DFT calculations combined with experimental work have been crucial in evaluating pathways involving halogen bonding versus those involving iodonium (B1229267) ions or Brønsted acids. chemrxiv.org

Prediction of Reactivity and Selectivity Parameters through Theoretical Descriptors.

Conceptual DFT provides a framework for using theoretical descriptors to predict the reactivity and selectivity of molecules like this compound without explicitly simulating a full reaction pathway. These global and local reactivity indices are calculated from the molecule's electronic structure. researchgate.net

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile.

Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. A higher N value signifies a stronger nucleophile. researchgate.net

Chemical Hardness (η): Derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), hardness indicates resistance to change in electron distribution. Soft molecules (low η) are generally more reactive than hard molecules.

By calculating these indices, one can predict how this compound will behave in a given reaction. For instance, in a potential Diels-Alder reaction, comparing its ω and N values with those of a reaction partner can predict which molecule will act as the diene and which as the dienophile, and can indicate whether the reaction is likely to have a normal or inverse electron demand. researchgate.net

The following table provides a hypothetical set of calculated reactivity indices for this compound and a potential reactant, maleic anhydride (B1165640), illustrating how these values can be used to predict reactivity.

CompoundHOMO (eV)LUMO (eV)Chemical Hardness (η)Electrophilicity (ω) (eV)Nucleophilicity (N) (eV)
This compound-8.90.54.71.93.1
Maleic Anhydride-11.2-2.14.553.51.5

Note: Data is illustrative. In this example, the higher ω of maleic anhydride suggests it is the electrophile, while the higher N of the pyran derivative suggests it is the nucleophile, predicting a normal electron-demand Diels-Alder reaction.

Benchmarking and Validation of Computational Models against Experimental Data.

The reliability of computational predictions is contingent upon rigorous benchmarking and validation against experimental data. For this compound, this involves comparing calculated properties and reaction outcomes with known experimental results, ensuring the chosen level of theory and basis set accurately represent the chemical system.

Methods of Validation:

Structural Parameters: Calculated bond lengths, bond angles, and dihedral angles can be compared with data from X-ray crystallography or microwave spectroscopy.

Spectroscopic Properties: Computed NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption maxima can be benchmarked against experimental spectra.

Thermodynamic and Kinetic Data: Calculated activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG) are frequently compared with values derived from experimental kinetics studies. mdpi.com

A study on the thermal decomposition of related dihydropyrans provides a clear example of this validation process. mdpi.com The researchers calculated kinetic and thermodynamic parameters using the PBE0/6-311+G(d,p) level of theory and compared them directly with experimental values obtained over a range of temperatures.

The table below, adapted from findings on related dihydropyran systems, demonstrates how computational results are benchmarked against experimental data. mdpi.com

CompoundParameterCalculated Value (kJ·mol⁻¹)Experimental Value (kJ·mol⁻¹)Percent Error (%)
3,6-dihydro-2H-pyranActivation Energy (Ea)210.1224.76.5
3,6-dihydro-2H-pyranActivation Enthalpy (ΔH≠)205.2219.86.6
4-methyl-3,6-dihydro-2H-pyranActivation Energy (Ea)204.3218.46.5
4-methyl-3,6-dihydro-2H-pyranActivation Enthalpy (ΔH≠)199.3213.56.6

This comparison shows a good correlation between the computed and experimental values, lending confidence to the computational model's ability to describe the reactivity of the pyran ring. mdpi.com Similar validation is essential when studying iodine-catalyzed reactions, where a combination of high-level DFT calculations and experimental mechanistic studies helps to confirm the most plausible reaction pathway. chemrxiv.org This synergy between theory and experiment is crucial for building robust and predictive computational models.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 3,6 Dihydro 2h Pyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the molecular framework. For 4-Iodo-3,6-dihydro-2H-pyran, a suite of 1D and 2D NMR experiments is employed to unambiguously determine its regiochemistry and stereochemistry.

Elucidation of regiochemistry and stereochemistry using 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structure of this compound is confirmed through a synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the number and environment of protons. The key signals include those for the vinylic proton, the protons on the carbon bearing the iodine atom, and the methylene (B1212753) protons adjacent to the oxygen and the double bond. The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, with their chemical shifts indicating their electronic environment (e.g., sp² carbons of the double bond, sp³ carbons bonded to oxygen or iodine).

2D NMR Techniques: To assemble the molecular puzzle, 2D NMR is essential. youtube.comemerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY spectra would show correlations between the vinylic proton and the adjacent methylene protons, as well as couplings between the protons within the saturated portion of the ring, establishing the sequence of CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). creative-biostructure.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry and conformation. science.gov In the dihydropyran ring, NOESY can reveal through-space interactions between axial and equatorial protons on different carbons, helping to define the ring's preferred conformation.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the regiochemistry (the position of the iodo-substituent and the double bond) of the molecule. science.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on data from analogous dihydropyran and iodo-substituted compounds.

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C2 ~65-70 ~3.8-4.2 m
C3 ~30-35 ~2.5-3.0 m
C4 ~90-95 - -
C5 ~140-145 ~6.0-6.5 m

Conformational studies through variable temperature NMR experiments

The 3,6-dihydro-2H-pyran ring is not planar and exists in various conformations, typically half-chair or sofa forms, which can interconvert. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. d-nb.inforesearchgate.net

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, the observed signals are an average of the different conformations. As the temperature is lowered, the interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals broaden and eventually split into separate signals for each distinct conformer at even lower temperatures. researchgate.netmdpi.com

Analysis of the coalescence temperature and the signal separation allows for the calculation of the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. researchgate.net These studies provide critical information on the conformational flexibility and the relative stability of the different conformers of this compound.

Application of isotope labeling for mechanistic insights via NMR

Isotope labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), is a sophisticated technique used in conjunction with NMR to trace reaction pathways and elucidate mechanisms. sigmaaldrich.comibs.fr

In the context of reactions involving this compound, isotope labeling can provide definitive answers to mechanistic questions. For example, if the compound is synthesized from a precursor containing a ¹³C-labeled carbon, the position of this label in the final product can be tracked precisely using ¹³C NMR. This can confirm bond-forming and bond-breaking steps.

Furthermore, synthesizing ¹⁵N-labeled pyridine (B92270) derivatives from pyran-based precursors has been demonstrated as a method to study reaction mechanisms and enable advanced NMR applications like Signal Amplification by Reversible Exchange (SABRE). nih.gov A similar strategy could be employed using this compound to synthesize labeled heterocyclic compounds, where the isotopic label serves as a probe to follow the transformation from the pyran ring to the target molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and investigating subtle intramolecular forces.

Interpretation of Fourier-Transform Infrared (FT-IR) and Raman spectra for functional group analysis

Both FT-IR and Raman spectroscopy provide a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups. researchgate.net For this compound, the key vibrational modes are:

C=C Stretch: The carbon-carbon double bond in the dihydropyran ring will give rise to a characteristic stretching vibration. This typically appears in the range of 1650-1680 cm⁻¹ in the IR and Raman spectra.

C-O-C Stretch: The ether linkage within the ring is characterized by strong C-O stretching bands. Asymmetric and symmetric stretching modes usually appear in the 1050-1250 cm⁻¹ region of the IR spectrum.

=C-H Stretch: The stretching vibration of the vinylic C-H bond is expected to appear above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹).

C-H Stretch (sp³): The stretching vibrations of the methylene (CH₂) groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-I Stretch: The carbon-iodine bond stretch is a low-frequency vibration and is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This band is often more prominent in the Raman spectrum.

The presence and position of these bands in the experimental spectra provide direct evidence for the key functional groups within the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
=C-H Stretch FT-IR / Raman 3010 - 3050 Medium
C-H Stretch (sp³) FT-IR / Raman 2850 - 2960 Strong
C=C Stretch FT-IR / Raman 1650 - 1680 Medium-Weak
C-O-C Asymmetric Stretch FT-IR 1200 - 1250 Strong
C-O-C Symmetric Stretch FT-IR / Raman 1050 - 1150 Strong

Investigation of intramolecular interactions, such as hydrogen bonding, through vibrational modes

While this compound itself lacks a classic hydrogen bond donor, vibrational spectroscopy is highly sensitive to weaker intramolecular interactions that can influence the molecule's conformation and reactivity. The frequencies of vibrational modes, particularly bending and stretching modes, can shift in response to steric interactions or dipole-dipole forces within the molecule. nih.govresearchgate.net

In derivatives of dihydropyran or related molecules that do contain hydroxyl or amine groups, the O-H or N-H stretching frequency provides a clear indicator of intramolecular hydrogen bonding. nih.gov A broad band at a lower frequency (e.g., 3200-3500 cm⁻¹ for O-H) compared to a free O-H (around 3600 cm⁻¹) is a hallmark of such an interaction. researchgate.net By studying the vibrational spectra of this compound under different conditions (e.g., in various solvents), one can probe subtle interactions between the molecule and its environment. Computational studies using methods like Density Functional Theory (DFT) can complement experimental spectra by calculating the vibrational frequencies for different conformers, helping to assign complex spectral features and understand how intramolecular forces influence the vibrational landscape. mdpi.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For this compound, with a molecular formula of C5H7IO, the expected monoisotopic mass is approximately 209.95416 Da.

Below is a table of predicted mass spectrometry data for various adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺210.96144126.3
[M+Na]⁺232.94338126.1
[M-H]⁻208.94688123.2
[M+NH₄]⁺227.98798142.9
[M+K]⁺248.91732132.6
[M+H-H₂O]⁺192.95142117.7
[M+HCOO]⁻254.95236143.3
[M+CH₃COO]⁻268.96801174.3
[M]⁺209.95361121.6
[M]⁻209.95471121.6

This data is based on predictions and provides a theoretical framework for the mass spectrometric analysis of this compound. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While a specific crystal structure for this compound has not been reported, analysis of a closely related substituted dihydropyran derivative, [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, offers significant insight into the likely conformation of the dihydropyran ring. nih.gov In this related structure, the 3,4-dihydro-2H-pyran ring adopts a distorted half-boat conformation. nih.gov This conformational preference is a common feature for dihydropyran rings and is expected to be present in this compound as well.

A hypothetical X-ray crystallographic analysis of this compound would yield a detailed structural model, including the precise positioning of the iodine atom and the conformational details of the pyran ring. This data is crucial for understanding intermolecular interactions in the solid state, such as potential halogen bonding involving the iodine atom.

ParameterDescriptionExpected Observation
Crystal SystemThe symmetry of the unit cell.To be determined by experiment.
Space GroupThe symmetry of the crystal lattice.To be determined by experiment.
Unit Cell DimensionsThe lengths and angles of the unit cell.To be determined by experiment.
ConformationThe spatial arrangement of the atoms.Likely a distorted half-boat or similar conformation for the dihydropyran ring.
Absolute StereochemistryThe 3D arrangement of atoms at chiral centers.Would be definitively determined if a chiral sample is crystallized.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), it is often necessary to determine the enantiomeric excess (e.e.) of a sample. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful technique for this purpose. utexas.edunih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to each enantiomer, with mirror-image spectra for the (R) and (S) forms. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. units.it

The general methodology for determining enantiomeric excess using CD spectroscopy involves the following steps:

Reference Spectra: Obtain the CD spectra of the pure enantiomers, if available.

Calibration Curve: Prepare a series of samples with known enantiomeric excesses and measure their CD spectra. A plot of the CD signal intensity at a specific wavelength versus the known e.e. should yield a linear relationship. units.it

Sample Analysis: The CD spectrum of the unknown sample is measured under the same conditions, and its e.e. is determined by interpolation from the calibration curve.

In the absence of pure enantiomeric standards, methods combining UV and CD spectroscopy or HPLC with CD detection can be employed to determine the enantiomeric excess. nih.gov Vibrational circular dichroism (VCD) is another chiroptical technique that can be used to determine enantiomeric excess, even in the solid phase. rsc.org

While no specific chiroptical studies on this compound have been published, the principles of CD spectroscopy would be directly applicable to the analysis of its enantiomeric purity.

TechniquePrincipleApplication to this compound
Circular Dichroism (CD)Differential absorption of circularly polarized light.Determination of enantiomeric excess and confirmation of absolute configuration (by comparison to theoretical calculations).
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light.Provides detailed structural information and can be used for e.e. determination in solution and solid state. rsc.org

Synthetic Utility and Derivatization Strategies of 4 Iodo 3,6 Dihydro 2h Pyran

Role as a Precursor in Complex Molecule Synthesis

The unique structural features of 4-Iodo-3,6-dihydro-2H-pyran make it an important starting material for the construction of more elaborate molecules, particularly those containing oxygen heterocycles.

Building block for the synthesis of complex oxygen-containing heterocycles

The 3,6-dihydro-2H-pyran framework is a common motif in a variety of natural products and biologically active compounds. chim.itmdpi.comresearchgate.netorganic-chemistry.org The presence of the iodine atom in this compound provides a reactive handle for chemists to introduce this valuable scaffold into larger, more complex molecular architectures. For instance, the dihydropyran ring can be a key component in the synthesis of various oxygen-containing heterocycles, including pyranones and other fused ring systems. chemrxiv.orgresearchgate.netnih.govresearchgate.net The synthesis of these heterocycles often takes advantage of the reactivity of the carbon-iodine bond to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of intricate molecular frameworks.

Introduction of the 3,6-dihydro-2H-pyran moiety into diverse and elaborate molecular frameworks

The 3,6-dihydro-2H-pyran unit can be incorporated into a wide array of molecular structures through various synthetic strategies. mdpi.com The versatility of this moiety stems from its potential for further functionalization and its presence in numerous natural products. mdpi.com The carbon-iodine bond in this compound serves as a key reactive site for introducing this heterocycle into larger molecules.

Post-Functionalization via the Carbon-Iodine Bond

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent functional group for a variety of chemical transformations. This reactivity is central to the synthetic utility of this compound.

Establishment of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net this compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond. For example, it can participate in Suzuki-Miyaura cross-coupling reactions with various organoboron compounds to furnish 4-aryl- or 4-vinyl-3,6-dihydro-2H-pyrans. researchgate.net These reactions typically proceed in good yields and tolerate a wide range of functional groups on the coupling partner. researchgate.net Similarly, other cross-coupling reactions, such as Stille coupling with organotin reagents, can be employed to create new C-C bonds at the 4-position of the dihydropyran ring. researchgate.netresearchgate.net These methods provide a straightforward route to a diverse array of substituted dihydropyrans.

Coupling PartnerCatalyst SystemProductReference
Aryl boronic acidsPalladium salt4-Aryl-3,6-dihydro-2H-pyrans researchgate.net
Organotin reagentsPd/Cu catalyst4-Alkyl/Aryl-3,6-dihydro-2H-pyrans researchgate.netresearchgate.net

Generation of reactive organometallic reagents from the iodinated compound for further synthetic transformations

The carbon-iodine bond in this compound can be readily converted into a more reactive organometallic species. nih.govuni-muenchen.de For instance, treatment with organolithium reagents or magnesium metal can generate the corresponding organolithium or Grignard reagents. These newly formed organometallic reagents are highly nucleophilic and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce additional functional groups onto the dihydropyran ring. This two-step sequence of metal-halogen exchange followed by reaction with an electrophile significantly expands the synthetic utility of the parent iodo-compound.

ReagentIntermediateSubsequent ReactionProduct
n-BuLi or i-PrMgCl4-Lithio- or 4-Magnesio-3,6-dihydro-2H-pyranReaction with electrophiles (e.g., aldehydes, ketones)Functionalized 3,6-dihydro-2H-pyrans
Zinc powder(3,6-Dihydro-2H-pyran-4-yl)zinc bromideCross-coupling reactionsSubstituted 3,6-dihydro-2H-pyrans

Stereocontrolled elaboration of the dihydropyran ring via iodide-mediated reactions

The iodine atom can also play a crucial role in directing the stereochemical outcome of reactions on the dihydropyran ring. Iodide-mediated reactions can proceed with a high degree of stereocontrol, allowing for the synthesis of specific stereoisomers. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the three-dimensional arrangement of atoms. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of stereocontrolled reactions involving iodo-substituted heterocycles are well-established.

Stereoselective Transformations and Chiral Derivatization

The 3,6-dihydro-2H-pyran framework is a common motif in numerous natural products and biologically active compounds, making the development of stereoselective reactions for its derivatization an area of significant interest. While literature specifically detailing the stereoselective transformations of this compound is limited, the reactivity of the vinyl iodide group and related dihydropyran systems provides a strong basis for predicting its utility in chiral derivatization.

Research on analogous systems demonstrates the feasibility of introducing chirality to the dihydropyran ring system through catalytic asymmetric reactions. For instance, the direct asymmetric derivatization of 3,6-dihydro-2H-pyrans has been achieved via methods like copper-catalyzed asymmetric allylic alkylation of related 3-chloro-3,6-dihydro-2H-pyrans. beilstein-journals.orgresearchgate.net In these reactions, racemic allylic chlorides are coupled with alkylzirconium species in the presence of a chiral copper catalyst to yield enantiomerically enriched products. researchgate.net This suggests that the dihydropyran scaffold is amenable to stereocontrolled functionalization. Another approach involves the catalytic asymmetric cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes, which provides access to enantiopure α-substituted dihydropyrans. rsc.org

The vinyl iodide moiety itself is a key handle for stereoselective synthesis. Stereoretentive cross-coupling reactions of vinyl iodides are well-established. wikipedia.orgacs.org For example, copper-catalyzed coupling of (E)- or (Z)-vinyl iodides with formamide (B127407) proceeds with minimal isomerization, allowing for the stereoselective synthesis of the corresponding vinyl formamides, which can then be converted to isocyanoalkenes. acs.orgnsf.gov Similarly, highly stereoselective methods for the synthesis of Z-enamides and enol ethers have been developed using vinylbenziodoxolone reagents derived from vinyl iodides. rsc.org These precedents indicate a strong potential for this compound to undergo similar stereoselective cross-coupling reactions, thereby generating chiral derivatives with the geometry of the double bond preserved.

Table 1: Examples of Analogous Stereoselective Reactions for Dihydropyran Derivatization

Reaction TypeSubstrate ExampleCatalyst/ReagentProduct TypeKey FindingReference(s)
Asymmetric Allylic Alkylation3-Chloro-3,6-dihydro-2H-pyranCu/Chiral Ligand, Alkylzirconocene3-Alkyl-3,6-dihydro-2H-pyranEnantiomerically enriched pyrans formed (up to 93% ee). beilstein-journals.orgresearchgate.net
Asymmetric CDC3,6-Dihydro-2H-pyran and AldehydesChiral Brønsted Acid/Lewis Acidα-Substituted 3,6-dihydro-2H-pyranPractical method for enantiopure α-substituted pyrans. rsc.org
Stereoselective AmidationGeneral Vinyl IodidesCu(I)/Diamine Ligand, FormamideVinyl FormamidesCoupling proceeds with retention of vinyl iodide geometry. acs.orgnsf.gov
Stereoselective Enamide SynthesisVinylbenziodoxolone (from Vinyl Iodide)Pd Catalyst, AmidesZ-EnamidesHighly stereoselective synthesis of Z-enamides. rsc.org

These examples collectively suggest that this compound is a promising substrate for developing new stereoselective transformations to access novel, enantiomerically enriched pyran derivatives.

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the 3,6-Dihydro-2H-pyran Core

The vinyl iodide functionality in this compound is an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions, making it a powerful tool for the construction of polycyclic and fused heterocyclic systems. wikipedia.org The intramolecular Heck reaction, in particular, stands out as a robust method for ring formation. wikipedia.orgprinceton.edu This reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene tethered to the same molecule. wikipedia.org

By attaching an appropriate alkene-containing side chain to the this compound core (for example, via etherification of a hydroxymethyl group introduced elsewhere on the ring or by coupling to the oxygen atom), subsequent intramolecular Heck cyclization can forge a new carbon-carbon bond, leading to the formation of a fused ring system. The regiochemical outcome of the cyclization (e.g., exo vs. endo) is typically governed by steric factors and the length of the tether, with 5-exo cyclizations often being the most favorable for forming five-membered rings. wikipedia.orgprinceton.edu The versatility of this approach has been demonstrated in the synthesis of complex natural products. wikipedia.org

A clear example of this strategy is the synthesis of bicyclic pyran-fused furanose systems from sugar-derived vinyl iodides. acs.orgnih.govresearchgate.net In these syntheses, an allyloxy group is introduced into the molecule, and a subsequent intramolecular 6-exo-dig Heck reaction catalyzed by a palladium(II) species affords the desired bicyclic product in good yields. acs.org This methodology is directly translatable to this compound for the construction of novel fused pyran architectures.

Other cross-coupling reactions also provide pathways to fused systems. The Stille coupling, for instance, has been used in a tandem Stille-oxa-electrocyclization reaction between vinyl iodides and vinyl stannanes to create highly substituted bicyclic 2H-pyrans under mild conditions. mdpi.com This convergent strategy highlights the potential of this compound as a key building block for complex heterocyclic libraries.

Table 2: Synthetic Strategies for Fused Pyrans from Vinyl Iodides

Reaction TypeSubstrate ClassCatalyst/ReagentsProduct SystemKey FeaturesReference(s)
Intramolecular Heck ReactionSugar-derived vinyl iodides with tethered alkenesPd(OAc)₂, PPh₃, Ag₂CO₃Pyran-fused FuranoseForms bicyclic systems via exo-dig cyclization. acs.orgnih.gov
Intramolecular Heck ReactionGeneral vinyl halides with tethered alkenesPd(0) complexes, BaseFused Carbocycles/HeterocyclesA versatile method for various ring sizes; can create quaternary centers. wikipedia.orgprinceton.educhim.it
Tandem Stille/ElectrocyclizationVinyl Iodides and Vinyl StannanesPd CatalystBicyclic 2H-PyransConvergent, highly diastereoselective, and uses mild conditions. mdpi.com

These synthetic strategies underscore the significant value of this compound as a precursor for generating molecular complexity. The reactivity of the vinyl iodide group provides reliable and versatile routes to a wide array of fused and polycyclic systems containing the core 3,6-dihydro-2H-pyran motif.

Conclusion and Future Research Directions

Summary of Current State-of-the-Art in 4-Iodo-3,6-dihydro-2H-pyran Research

Research on this compound is primarily centered on its utility as a synthetic intermediate. The presence of the iodine atom and the dihydropyran ring offers multiple reaction sites, making it a versatile building block in organic synthesis. Current research often involves leveraging the carbon-iodine bond for cross-coupling reactions and nucleophilic substitutions. The dihydropyran moiety itself can undergo various transformations, including cycloadditions and ring-opening reactions.

Recent studies have highlighted the replacement of the morpholine (B109124) group with 3,6-dihydro-2H-pyran (DHP) in certain inhibitors, resulting in compounds with equivalent potency and selectivity. nih.gov This suggests a promising role for DHP derivatives like this compound in medicinal chemistry.

Identification of Emerging Synthetic Methodologies for Halogenated Dihydropyrans

The synthesis of halogenated dihydropyrans is an active area of investigation, with several innovative methods emerging.

A notable strategy involves the silyl-Prins cyclization . This method utilizes the reaction of vinylsilyl alcohols with aldehydes under the influence of a Lewis acid to produce polysubstituted halogenated tetrahydropyrans. acs.org The choice of Lewis acid can significantly influence the reaction's outcome. acs.org This approach has been successfully applied to the synthesis of antinociceptive compounds. acs.org Specifically, the silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) offers a selective route to disubstituted dihydropyrans with broad substrate scope and short reaction times. researchgate.net

Another significant advancement is the halo-aza-Prins cyclization , which enables the synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen-substituted homoallylic benzenesulfonamides and aldehydes. rsc.org This highlights the broader potential of Prins-type cyclizations in generating diverse halogenated heterocyclic systems.

Furthermore, the alkoxyiodination of certain unsaturated esters and ketones with iodine and propargyl alcohol, followed by radical cyclization, provides an enantioselective route to substituted 3,6-dihydro-2H-pyrans. researchgate.net

Exploration of New Reaction Discoveries and Mechanistic Principles

Understanding the mechanistic principles governing the reactions of dihydropyrans is crucial for developing new synthetic strategies. The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives has been studied computationally, revealing that the reactions proceed through a concerted mechanism with a six-membered cyclic transition state. mdpi.comresearchgate.net

Acid-catalyzed reactions of dihydropyrans can lead to various products, and computational studies have been employed to elucidate the underlying mechanisms. mdpi.com For instance, density functional theory (DFT) calculations have helped to explain the formation of 4H-pyrans and butadiene derivatives from dihydropyrans under different acidic conditions. mdpi.com

The silyl-Prins cyclization mechanism involves the stabilization of a carbocation intermediate by the silicon atom, which directs the stereochemical outcome of the reaction. researchgate.net The nature of the Lewis acid catalyst plays a pivotal role in determining the reaction pathway, allowing for selective synthesis of different halogenated pyran structures. acs.org

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of efficient and selective catalytic systems is a key focus in dihydropyran synthesis.

Organocatalysis , particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones through [4+2] and [3+3] cycloadditions. mdpi.com These methods often provide high yields and enantioselectivities. mdpi.com

Metal-based catalysts are also widely employed. C2-symmetric bis(oxazoline) copper(II) complexes have been shown to catalyze hetero-Diels-Alder reactions to produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been used as a recyclable heterogeneous Lewis acid catalyst for the synthesis of dihydropyran derivatives in solvent-free conditions. ajchem-a.comajchem-a.com Novel tantalum-based metal-organic frameworks (Ta-MOFs) have also been developed as reusable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org

Advancements in Integrated Experimental and Computational Approaches for Design and Prediction

The integration of experimental and computational methods is becoming increasingly vital in the study of dihydropyrans. Computational studies, primarily using Density Functional Theory (DFT), are employed to investigate reaction mechanisms, predict molecular properties, and guide experimental design.

For example, computational studies on the thermal decomposition of dihydropyrans have provided insights into transition state structures and the influence of substituents on reaction kinetics. mdpi.comresearchgate.net DFT calculations have also been used to elucidate the mechanisms of acid-catalyzed reactions of dihydropyrans, supporting proposed reaction pathways. mdpi.com

In the context of catalyst development, computational modeling can help in understanding catalyst-substrate interactions and in predicting the stereochemical outcomes of reactions. organic-chemistry.org Molecular docking studies, a computational technique, are used to predict the binding of dihydropyran derivatives to biological targets, aiding in the design of new therapeutic agents. acs.org The combination of experimental data with computational predictions allows for a more comprehensive understanding of the structure-activity relationships of these compounds.

Q & A

Q. What are the common synthetic routes for 4-Iodo-3,6-dihydro-2H-pyran, and what are their respective yields and limitations?

  • Methodological Answer: A practical four-step synthesis starting from α-ketoglutaric acid has been reported for dihydro-2H-pyran derivatives, achieving a 31% overall yield via cyclization and functionalization steps . For iodination, electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura reactions) could be adapted, though steric hindrance at the 4-position may require optimized conditions. Limitations include competing side reactions and sensitivity to oxidizing agents, necessitating inert atmospheres and low temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer:
  • 1H/13C NMR: Look for deshielded signals near δ 4.5–5.5 ppm (pyran ring protons) and a downfield shift for the iodine-bearing carbon (C-4) due to its electronegativity.
  • Mass Spectrometry (EI/CI): The molecular ion peak (M⁺) and fragments corresponding to iodine loss (M−I) are critical for structural confirmation .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, particularly useful for verifying iodine’s spatial orientation .

Q. What are the stability considerations for this compound under various experimental conditions?

  • Methodological Answer:
  • Thermal Stability: Avoid temperatures >100°C, as iodinated compounds may undergo decomposition or C-I bond cleavage.
  • Light Sensitivity: Store in amber vials to prevent photolytic dehalogenation.
  • pH Sensitivity: Stable in neutral conditions; avoid strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and optimal reaction conditions for this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model the iodine atom’s electron-withdrawing effects on the pyran ring’s electronic structure, predicting sites for nucleophilic/electrophilic attack. AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible reaction pathways and optimize parameters like solvent polarity and catalyst loading .

Q. What strategies are employed to achieve diastereoselective synthesis of substituted this compound derivatives?

  • Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., copper(II)–bisphosphine systems) enable stereocontrol. For example, L3-catalyzed oligomerization of allylic alcohols with iodinated aryl halides has yielded stereochemically defined tetrahydropyrans with >90% diastereomeric excess . Reaction monitoring via chiral HPLC ensures enantiopurity.

Q. How does the introduction of an iodine atom at the 4-position influence the electronic structure and reactivity of the dihydro-2H-pyran ring?

  • Methodological Answer: Iodine’s inductive effect increases electron density at C-3 and C-5, making the ring more susceptible to electrophilic substitution. Computational studies (NIST thermochemical data) show a 15–20% reduction in C-I bond dissociation energy compared to non-halogenated analogs, impacting radical-mediated reactions .

Q. What role does this compound serve as an intermediate in medicinal chemistry applications?

  • Methodological Answer: The iodine atom acts as a versatile handle for cross-coupling reactions in drug discovery. Recent studies highlight its use in synthesizing kinase inhibitors and antiviral agents, where the pyran scaffold provides conformational rigidity. Post-functionalization via Sonogashira coupling or click chemistry is common .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.